Ethyl 5-cyanopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-cyanopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyanopyrrolidine-2-carboxylate typically involves the reaction of ethyl 2-pyrrolidinecarboxylate with cyanogen bromide. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyanopyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 5-cyanopyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 5-cyanopyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyano group plays a crucial role in its binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-pyrrolidinecarboxylate: A precursor in the synthesis of ethyl 5-cyanopyrrolidine-2-carboxylate.
5-Cyanopyrrolidine-2-carboxylic acid: A structurally similar compound with different functional groups.
N-Methylpyrrolidine-2-carboxylate: Another pyrrolidine derivative with distinct properties.
Uniqueness
This compound is unique due to the presence of both an ester and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications .
Biological Activity
Ethyl 5-cyanopyrrolidine-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with a cyano group and an ester functional group. Its molecular formula is C8H12N2O2, with a molecular weight of approximately 168.20 g/mol. The presence of the cyano group significantly influences its reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. Research indicates that derivatives of cyanopyrrolidines exhibit significant activity against various cancer cell lines. For instance, derivatives have shown effectiveness in inhibiting prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases and cancer progression .
Table 1: Summary of Anticancer Activity Studies
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A549 (Lung) | 15 | POP inhibition | |
EAC (Mouse) | 10 | Apoptosis induction | |
MCF-7 (Breast) | 12 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses moderate antibacterial effects against Gram-positive bacteria, indicating potential for development as an antimicrobial agent.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The cyano group can participate in nucleophilic addition reactions, while the pyrrolidine ring may facilitate binding to biological receptors, modulating various biological pathways .
Case Study 1: In Vivo Evaluation Against Ehrlich Ascites Carcinoma
A notable case study involved the evaluation of this compound's sodium salt against Ehrlich ascites carcinoma (EAC) in female mice. The study demonstrated significant reductions in tumor volume and cell count, alongside enhanced apoptotic activity as evidenced by increased caspase-3 expression levels. Histopathological analysis revealed no adverse effects on liver and kidney tissues, underscoring the compound's therapeutic potential .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of cyanopyrrolidine derivatives, including this compound, in models of scopolamine-induced amnesia in rats. Results indicated that these compounds could penetrate the blood-brain barrier and effectively inhibit POP activity, suggesting their potential utility in treating neurodegenerative diseases .
Properties
IUPAC Name |
ethyl 5-cyanopyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)7-4-3-6(5-9)10-7/h6-7,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPRYWGHOIXWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.